4-[(Pyridin-2-ylsulfanyl)methyl]aniline
Overview
Description
4-[(Pyridin-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C12H12N2S and a molecular weight of 216.31 g/mol This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline typically involves the reaction of 4-chloromethylpyridine with thiourea to form 4-(pyridin-2-ylsulfanyl)methyl chloride. This intermediate is then reacted with aniline under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline or pyridine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-[(Pyridin-3-ylsulfanyl)methyl]aniline
- 4-[(Pyridin-4-ylsulfanyl)methyl]aniline
- 4-[(Pyridin-2-ylsulfanyl)ethyl]aniline
Comparison: 4-[(Pyridin-2-ylsulfanyl)methyl]aniline is unique due to the specific positioning of the sulfanyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .
Biological Activity
Overview
4-[(Pyridin-2-ylsulfanyl)methyl]aniline, also referred to as a pyridine derivative, is an organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a sulfanyl and an aniline group, which may influence its interactions with biological targets.
The molecular formula of this compound is C10H12N2S. The presence of the pyridine and sulfanyl groups suggests potential for diverse biological interactions, particularly in pharmacological applications.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
Research has highlighted the potential anticancer properties of related pyridine derivatives. A study demonstrated that certain aniline derivatives could inhibit cyclin-dependent kinase (CDK) activity, leading to reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma). The IC50 values for these compounds were notably low, indicating potent activity against tumor growth .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The pyridine moiety can enhance lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate enzyme activities or receptor functions, thereby influencing various signaling pathways.
Case Studies
Research Findings
- Antimicrobial Efficacy : Compounds structurally related to this compound have shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria. For example, derivatives tested at concentrations ranging from 1 µg/ml to 100 µg/ml showed varying degrees of effectiveness compared to standard antibiotics like gentamicin .
- Anticancer Potential : In vitro studies have indicated that some derivatives possess significant antiproliferative effects against cancer cell lines, with IC50 values suggesting strong potential as anticancer agents .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms, providing insights into their potential therapeutic roles .
Properties
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHSUJQBWXRQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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